molecular formula C18H13ClN2O4 B7700795 (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate CAS No. 848932-01-4

(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate

Cat. No.: B7700795
CAS No.: 848932-01-4
M. Wt: 356.8 g/mol
InChI Key: BISLBKDPCMXKPM-UHFFFAOYSA-N
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Description

(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of an acetyl group, an oxidoquinoxalin-4-ium moiety, and a chlorobenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Oxidation to Form the Oxidoquinoxalin-4-ium Moiety: The oxidation of the quinoxaline core to form the oxidoquinoxalin-4-ium moiety can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Esterification with 4-Chlorobenzoic Acid: The final step involves the esterification of the intermediate with 4-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxidoquinoxalin-4-ium moiety back to its reduced form.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted benzoate esters.

    Hydrolysis: Formation of 4-chlorobenzoic acid and corresponding alcohol.

Scientific Research Applications

(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The oxidoquinoxalin-4-ium moiety can act as an electron acceptor, facilitating redox reactions within biological systems. This can lead to the modulation of various cellular processes, including oxidative stress response, signal transduction, and gene expression. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline N-oxides: Compounds with similar quinoxaline N-oxide structures but different substituents.

    Chlorobenzoate Esters: Compounds with similar ester groups but different aromatic cores.

    Acetylated Quinoxalines: Compounds with similar acetyl groups but different core structures.

Uniqueness

(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-11(22)17-15(20-14-4-2-3-5-16(14)21(17)24)10-25-18(23)12-6-8-13(19)9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISLBKDPCMXKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324031
Record name (3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

848932-01-4
Record name (3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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